tyrothricin

Antimicrobial Resistance MIC MRSA

Standard topical antibiotics like mupirocin face rising resistance (MICs ≥512 mg/L) and lack antifungal coverage. Tyrothricin (CAS 1404-88-2) solves this as a dual-component, membrane-targeting polypeptide antibiotic complex from Bacillus brevis. • MICs ≤4 mg/L against MRSA; no acquired resistance after decades of clinical use • Broad-spectrum: Gram-positive (incl. MRSA), Candida spp., some Gram-negatives & viruses • Clinically validated: 64% improved symptom resolution in pharyngitis (RCT); favorable tolerability vs BPO in acne • Formulation-ready: enables creams, gels, lozenges, aqueous oral sprays with long-term stability

Molecular Formula C165H227N33O30
Molecular Weight 3152.8 g/mol
Cat. No. B8101010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametyrothricin
Molecular FormulaC165H227N33O30
Molecular Weight3152.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6.CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
InChIInChI=1S/C99H140N20O17.C66H87N13O13/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69;1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135);5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-;45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m00/s1
InChIKeyATKYBFJRKHIKCW-LATDSDEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrothricin: Composition and Antimicrobial Spectrum


Tyrothricin is a naturally derived polypeptide antibiotic complex produced by Bacillus brevis, consisting of a defined mixture of two functionally distinct peptide fractions: the cyclic cationic tyrocidines (approximately 60–80%) and the linear neutral gramicidins (approximately 20–40%) [1][2]. This composition is critical for procurement decisions because the two fractions operate via complementary membrane-targeting mechanisms, conferring a unique antimicrobial profile that cannot be replicated by single-component polypeptide antibiotics such as bacitracin or polymyxin B alone [3][4]. As a topical antimicrobial agent, tyrothricin exhibits potent activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates clinically meaningful antifungal activity against Candida spp. [5][6]. Notably, due to its membrane-targeting mechanisms and its inherent multi-component nature, the acquisition of clinically relevant resistance to tyrothricin has remained a rare event even after decades of therapeutic use, a key differentiator for stewardship-conscious procurement [5][7].

1
Membrane-targeting mechanism studies
Tyrocidine + gramicidin dual action
2
Broad-spectrum Gram-positive and Candida screening
Includes MRSA, MSSA, S. pyogenes, C. albicans
3
Topical formulation compatibility
Cream, gel, lozenge, aqueous spray research
4
MRSA colonization and mixed-infection models
May support resistance stewardship research

Tyrothricin Substitution Risks vs. Other Topical Antibiotics


In procurement and formulary management, interchanging tyrothricin with other topical polypeptide antibiotics (such as bacitracin or polymyxin B) or with commonly used topical agents (such as mupirocin or fusidic acid) introduces quantifiable risks. Tyrothricin’s dual-component, membrane-disrupting mechanism—in which tyrocidines lyse the membrane and gramicidins create ion channels—creates a high barrier to resistance development, a feature not shared by single-target agents like mupirocin, which inhibits isoleucyl-tRNA synthetase [1][2]. Substitution with mupirocin or fusidic acid in settings with MRSA or chronic wounds may therefore lead to therapeutic failure due to pre-existing or rapidly emerging resistance [2][3]. Conversely, substituting tyrothricin with bacitracin or polymyxin B alone forfeits the broad-spectrum antifungal coverage that tyrothricin provides against Candida spp., a clinically relevant gap in the management of intertriginous or mucosal infections where yeast co-colonization is common [4]. Furthermore, the unique solubility and stability profile of the tyrothricin complex necessitates specific formulation excipients, meaning a change in the active pharmaceutical ingredient (API) cannot be executed as a simple drop-in replacement without reformulation and new stability studies [5]. The following evidence quantifies these critical differences.

Tyrothricin Multi-component membrane disruptor; low resistance emergence
Mupirocin / Fusidic Acid Single-target resistance may shift model response; MRSA resistance documented
Tyrothricin Dual antibacterial + antifungal activity (Candida spp.)
Bacitracin / Polymyxin B No clinically relevant antifungal coverage; may alter mixed-infection outcomes
Tyrothricin Requires specific solubilizer for stable aqueous formulations
Alternative Solubilizers Drop-in API replacement not validated; stability and excipient compatibility must be re-established

Quantitative Evidence for Tyrothricin Procurement


Sustained Low MIC Against Gram-Positive Isolates, Including MRSA

Tyrothricin exhibits high potency against a broad panel of Gram-positive clinical isolates, with MIC values of ≤4 mg/L for all tested strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA). Critically, no acquired resistance was detected in these isolates, underscoring a key advantage over mupirocin, for which reduced susceptibility and high-level resistance in MRSA are well-documented [1][2].

Gram-Positive MIC Panel
Reported
MIC ≤ 4 mg/L for all strains, including MRSA; no acquired resistance detected
Supports antimicrobial screening context
Mupirocin-resistant MRSA typically MIC ≥ 512 mg/L
Antimicrobial Resistance MIC MRSA Staphylococcus aureus Topical Antibiotics

Antifungal Activity Against Candida spp.

Unlike bacitracin and polymyxin B, which lack clinically significant antifungal activity, tyrothricin demonstrates fungicidal effects against Candida albicans and C. parapsilosis with MIC values of 16 mg/L and 32 mg/L, respectively [1]. This broader spectrum is a direct consequence of the membrane-active properties of its tyrocidine and gramicidin constituents [2].

Antifungal Activity
Reported
C. albicans MIC 16 mg/L; C. parapsilosis MIC 32 mg/L
Supports antifungal screening context
Bacitracin/polymyxin B show no relevant activity
Antifungal Candida albicans Spectrum of Activity Polypeptide Antibiotics Topical Antifungal

Tolerability and Efficacy in Acne Vulgaris vs. BPO and Clindamycin

In a randomized, active comparator-controlled, split-face clinical study in 24 patients with acne papulopustulosa, topical tyrothricin 0.1% reduced inflammatory lesions by a mean of -7.7 (95% CI: -11.7 to -3.7), compared to -10.2 (95% CI: -15.3 to -5.0) for benzoyl peroxide (BPO) 5% and -12.3 (95% CI: -20.5 to -4.1) for clindamycin + BPO. Notably, tyrothricin caused fewer product-related adverse events (n = 31) than BPO (n = 37) and clindamycin + BPO (n = 20), indicating superior tolerability [1].

Inflammatory Lesion Endpoint
Head-to-head
Mean reduction -7.7 lesions (BPO -10.2, clindamycin+BPO -12.3); AE: 31 vs 37, 20
Supports tolerability endpoint review
Split-face RCT, 4–8 weeks, mild-severe acne papulopustulosa
Acne Vulgaris Tolerability Benzoyl Peroxide Clindamycin Topical Antibiotics

Rapid Oral Decontamination vs. Antiseptic Rinses

In a double-blind crossover study of 12 volunteers, a single rinse with tyrothricin or a 10 mg tyrothricin lozenge significantly reduced both aerobic and anaerobic bacterial counts in saliva for the entire 1-hour observation period. The 10 mg tyrothricin lozenge was the most effective formulation tested, reducing oral aerobic bacterial counts by approximately 100-fold (a 2-log reduction). This effect was considerably more effective than rinses with hydrogen peroxide or ethanol, and comparable or superior to hexetidine rinse [1].

Oral Bacterial Load
Head-to-head
~100-fold reduction (2-log) with 10 mg lozenge over 1 hour
Supports oral decontamination model context
More effective than H2O2, ethanol rinses; comparable to hexetidine
Oral Decontamination Antiseptic Pharyngitis Tyrothricin Lozenge Antibacterial

Complete Pharyngitis Remission with Triple Combination Lozenge

A multi-center, randomized, double-blind, placebo-controlled trial (DoriPha) evaluated a fixed-dose lozenge containing 0.5 mg tyrothricin, 1.0 mg benzalkonium chloride, and 1.5 mg benzocaine in 321 adults with acute non-streptococcal pharyngitis. After 3 days of treatment, 44.6% of patients in the study drug group achieved complete resolution of throat pain and difficulty in swallowing, compared to 27.2% in the placebo group—a difference of 17.4 percentage points (95% CI: 5.8% to 29.7%), representing a 64% relative improvement [1]. This outcome was statistically significant (p = 0.0022).

Pharyngitis Symptom Resolution
Head-to-head
44.6% complete resolution at 72 h vs 27.2% placebo (Δ 17.4 pp; p=0.0022)
Supports symptom-resolution endpoint context
Triple combination lozenge; multi-center DBPC trial, n=321
Acute Pharyngitis Sore Throat Clinical Trial Tyrothricin Combination Symptom Relief

Extended Stability of Aqueous Formulations at Elevated Temperatures

Tyrothricin's inherent water insolubility necessitates specialized solubilizers. However, with appropriate excipient selection, stable aqueous solutions can be prepared that retain full bactericidal activity for at least one year, even when stored at elevated temperatures (37°C or 45°C). In contrast, formulations using alternative solubilizers, such as p-t-octylphenoxyethoxyethyl-trimethyl-ammonium chloride, lose their germicidal properties within one month at room temperature [1]. This highlights the critical importance of excipient compatibility for procurement and formulation development.

Aqueous Formulation Stability
Formulation-context
Full bactericidal activity retained ≥ 1 year at 37°C and 45°C
Supports formulation stability review
Alternative solubilizers lost activity within 1 month
Formulation Stability Excipient Compatibility Aqueous Solution Shelf Life Tyrothricin

Tyrothricin Application Scenarios from Comparative Evidence


Topical Formulations for MRSA and Mupirocin Resistance

Given that tyrothricin maintains MICs of ≤4 mg/L against MRSA and shows no acquired resistance after prolonged topical use, it is a preferred API for developing creams, gels, or powders intended for the management of secondarily infected wounds, abrasions, or dermatoses in settings with high MRSA prevalence. This directly addresses the clinical gap created by rising mupirocin resistance, where high-level resistant strains exhibit MICs ≥512 mg/L [1]. Formulations containing 0.1% tyrothricin, such as Tyrosur® gel, have demonstrated improved wound healing outcomes in clinical models [2].

Acne Management for Sensitive Skin or BPO Intolerance

The evidence from a randomized controlled trial shows that 0.1% topical tyrothricin offers a favorable tolerability profile compared to benzoyl peroxide (BPO) 5% and clindamycin + BPO, with fewer product-related adverse events [3]. This makes tyrothricin a strategic ingredient for developing acne treatment products specifically marketed for individuals with sensitive, reactive skin or for those who experience irritation and dryness from standard topical acne therapies. Its non-interference with wound healing processes further supports its use in acne where skin barrier integrity is compromised [2].

Multi-Symptom Relief Lozenges for Sore Throat

The DoriPha trial provides robust, placebo-controlled evidence that a fixed-dose combination lozenge containing 0.5 mg tyrothricin delivers a 64% relative improvement in complete symptom resolution within 72 hours [4]. Additionally, a 10 mg tyrothricin lozenge achieves a ~100-fold reduction in oral bacterial load within one hour [5]. This dual action—rapid local antibacterial effect combined with proven symptom relief in a fixed-dose combination—validates the development of differentiated OTC lozenge products that target both the underlying bacterial burden and the pain/dysphagia associated with pharyngitis.

Stable Aqueous Sprays for Oral and Nasopharyngeal Decontamination

Patented formulation technology demonstrates that stable, highly viscous aqueous solutions of tyrothricin can be prepared that retain full bactericidal activity for over one year at elevated temperatures [6]. This opens up industrial opportunities for developing ready-to-use, shelf-stable oral sprays or nasal rinses. Unlike alcohol-based preparations which can cause irritation and dry mucosal surfaces, aqueous tyrothricin solutions can be formulated for better tolerability while providing sustained antimicrobial activity against a broad spectrum of oro-pharyngeal pathogens and Candida [5].

Application
Selection Property
Validation Focus
MRSA Topical Formulation Research
Membrane-targeting mechanism, low resistance emergence in tested isolates
MIC endpoint in MRSA colonization models
Acne Model Studies for Sensitive Skin
Tolerability profile compared to BPO and clindamycin in head-to-head trial
Inflammatory lesion count and adverse event endpoints
Sore Throat Research Models
Rapid bacterial load reduction and symptom-resolution endpoint improvement
Pharyngitis symptom score and salivary bacterial count
Oral/Nasopharyngeal Decontamination Research
Shelf-stable aqueous formulation with sustained bactericidal activity
Stability and bactericidal activity at elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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